molecular formula C14H25NO2 B1199515 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine CAS No. 39785-81-4

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine

Cat. No.: B1199515
CAS No.: 39785-81-4
M. Wt: 239.35 g/mol
InChI Key: RKYXURFVIOUABL-UHFFFAOYSA-N
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Description

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a complex acetamide derivative of citronellal. . It is characterized by its unique structure, which includes an oxazolidine ring substituted with an acetyl group and a dimethyl-heptenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine typically involves the reaction of citronellal with an appropriate amine under acidic conditions to form the oxazolidine ring. The acetyl group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale high-pressure liquid chromatography to isolate the desired diastereomers. The process ensures the purity and consistency of the product, which is crucial for its application as an insect repellent .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the olefinic carbons in the dimethyl-heptenyl side chain.

    Reduction: Reduction reactions can target the oxazolidine ring or the acetyl group, leading to various reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the oxazolidine ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine exerts its insect repellent effects involves its interaction with the olfactory receptors of insects. The compound likely disrupts the normal functioning of these receptors, leading to an avoidance behavior in insects. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with the olfactory signal transduction pathways .

Comparison with Similar Compounds

    3-Acetyl-2-(4-methyl-3-pentenyl)oxazolidine: Another oxazolidine derivative with similar insect repellent properties.

    2-Substituted N-acetyloxazolidines: A class of compounds with varying substituents that exhibit similar chemical reactivity and applications.

Uniqueness: 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,6-dimethylhept-5-enyl)-1,3-oxazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-11(2)6-5-7-12(3)10-14-15(13(4)16)8-9-17-14/h6,12,14H,5,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYXURFVIOUABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC1N(CCO1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041478
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39785-81-4, 61168-60-3
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039785814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061168603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-2-(2,6-DIMETHYL-5-HEPTENYL)OXAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U954AR693V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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